![molecular formula C34H40N2O2S B447907 5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B447907.png)
5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolone core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolone core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the 3,5-di(tert-butyl)-4-hydroxyphenyl group: This step involves the condensation of the thiazolone core with 3,5-di(tert-butyl)-4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the 3,5-di(tert-butyl)-4-hydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use as a stabilizer in polymers due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparación Con Compuestos Similares
5-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: can be compared with similar compounds such as:
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Used in the synthesis of pharmaceutical intermediates.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C34H40N2O2S |
|---|---|
Peso molecular |
540.8g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H40N2O2S/c1-9-22-11-15-25(16-12-22)35-32-36(26-17-13-23(10-2)14-18-26)31(38)29(39-32)21-24-19-27(33(3,4)5)30(37)28(20-24)34(6,7)8/h11-21,37H,9-10H2,1-8H3/b29-21-,35-32? |
Clave InChI |
FGGANCPMZIRNHA-OSEVIBAWSA-N |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)S2)C4=CC=C(C=C4)CC |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/S2)C4=CC=C(C=C4)CC |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)S2)C4=CC=C(C=C4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


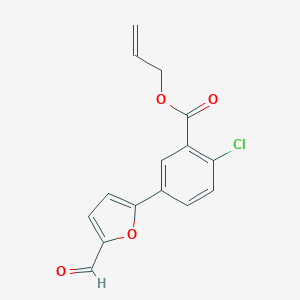
![3-(Butylsulfanyl)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447829.png)
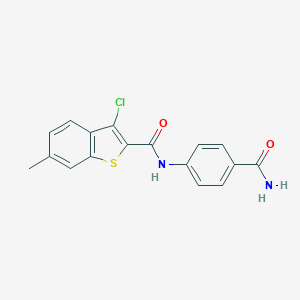
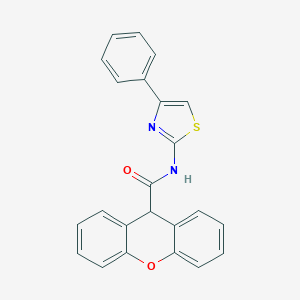
![Ethyl 2-[(4-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447835.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447836.png)
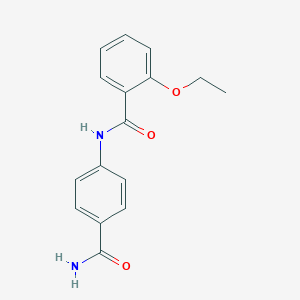
![Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447839.png)
![Propan-2-yl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447840.png)
![ETHYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B447842.png)
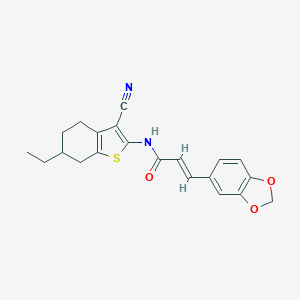
![ethyl 5-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B447844.png)
![(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE](/img/structure/B447845.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B447847.png)
